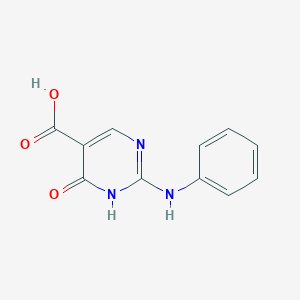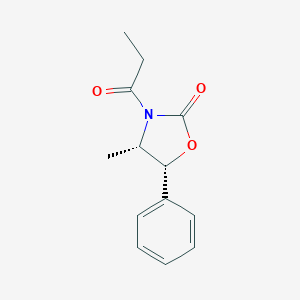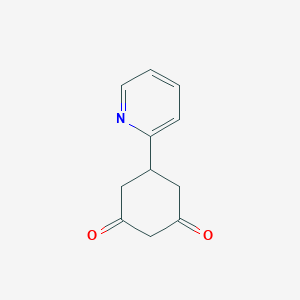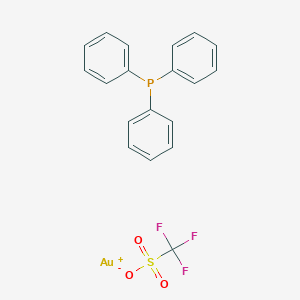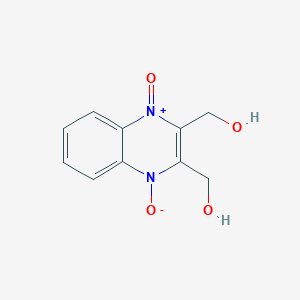
Dioxidin
Übersicht
Beschreibung
Dioxidine is a broad-spectrum antibiotic that has been used to treat a wide range of infections since the 1950s. It is a synthetic compound that is derived from the naturally occurring antibiotic, bacitracin. Dioxidine has a wide range of applications in both clinical and laboratory settings, and is particularly effective against Gram-positive bacteria. It is also known to have some anti-fungal properties.
Wissenschaftliche Forschungsanwendungen
Dioxidin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound ist ein synthetisches Antibiotikum mit einem breiten Wirkungsspektrum. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen von this compound in der wissenschaftlichen Forschung konzentrieren:
Behandlung eitriger Prozesse
This compound wird zur Behandlung eitriger Infektionen eingesetzt, insbesondere in der Chirurgie und Traumatologie. Seine Wirksamkeit bei der Behandlung von Wunden und Verbrennungen aufgrund seiner starken antibakteriellen Eigenschaften ist gut dokumentiert .
Studien zum Mechanismus der Genotoxizität
Forscher verwenden this compound, um seine genotoxischen Wirkungen wie DNA-Fragmentierung und bakteriellen Zelltod zu verstehen. Dies hilft bei der Bewertung der Auswirkungen des Medikaments auf das genetische Material und seiner potenziellen Risiken .
Anwendungen in der Hals-Nasen-Ohren-Heilkunde
Im Bereich der Hals-Nasen-Ohren-Heilkunde (HNO) wird this compound lokal aufgrund seiner bakteriziden Wirkung angewendet, insbesondere bei der Behandlung von Infektionen, bei denen es die DNA-Synthese in mikrobiellen Zellen beeinträchtigt .
Ophthalmologische Anwendungen
Aufgrund seiner antimikrobiellen Eigenschaften findet this compound in der Ophthalmologie Verwendung bei der Behandlung von Augeninfektionen. Seine Fähigkeit, unter anaeroben Bedingungen zu funktionieren, macht es besonders wirksam gegen obligate Anaerobier .
Orthopädische Behandlungen
Die intravenöse Verabreichung von this compound wird in der Orthopädie zur Behandlung von Osteomyelitis untersucht und zeigt sein Potenzial über die lokale Anwendung hinaus .
Forschung zur antimikrobiellen Aktivität
Die bakterizide Aktivität des Medikaments ist Gegenstand von Studien, wobei der Schwerpunkt auf der Beeinflussung der DNA-Synthese in Mikroben liegt. Diese Forschung trägt zum Verständnis seiner breiteren Anwendungen in der antimikrobiellen Therapie bei .
Untersuchung antioxidativer Wirkungen
Studien untersuchen auch, wie Antioxidantien die genotoxischen Wirkungen von this compound abmildern können, was für eine sicherere klinische Anwendung entscheidend ist .
Studie zu Chinoxalinderivaten
Als Chinoxalinderivat wird der Mechanismus von this compound als antibakterielles Mittel untersucht, um DNA-Schäden und deren Auswirkungen auf die Medikamentenentwicklung zu verstehen .
Wirkmechanismus
Target of Action
Dioxidine, also known as 2,3-bis(hydroxymethyl)quinoxaline 1,4-di-N-oxide , is a broad-spectrum antibacterial drug . It primarily targets bacterial cells . The compound’s primary targets are the DNA of these cells .
Mode of Action
Dioxidine interacts with its targets by causing DNA damage . This damage is thought to be associated with the ability of heterocyclic N-oxides to be reduced by oxidoreductases, leading to the generation of reactive oxygen species (ROS), DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by Dioxidine primarily involve DNA synthesis in microbial cells . The compound’s action leads to the production of ROS, cellular deoxygenation, metal chelation, and bioreductive agents . These processes can cause DNA damage, which disrupts the normal functioning of the bacterial cells .
Pharmacokinetics
The pharmacokinetics of Dioxidine involves its penetration into various organs and tissues after single and repeated introductions . .
Result of Action
The molecular and cellular effects of Dioxidine’s action include DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall . These effects can lead to the death of bacterial cells .
Safety and Hazards
Zukünftige Richtungen
Quinoxaline 1,4-dioxides, such as Dioxidine, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Recent studies have confirmed the low toxicity of Dioxidine, which makes it suitable for use as a new dosage form for the treatment of pharyngitis and tonsillitis .
Biochemische Analyse
Biochemical Properties
Dioxidine exhibits a wide range of biological activity due to the presence of two N-oxide groups . These groups contribute to its pharmaceutical properties, such as antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic activities . The high reactivity and tendency of Dioxidine to undergo various rearrangements have made it a subject of interest in synthetic chemistry .
Cellular Effects
Dioxidine has the ability to generate the superoxide anion radical in E. coli cells, induce an SOS response, cause DNA fragmentation, or lead to the death of bacteria . It has been shown to induce the SOS response in the pColD-lux biosensor in concentrations typical for the most efficient induction of luminescence in a pSoxS-lux biosensor . Dioxidine in concentrations of more than 0.001 mol/L caused a decrease in the survival of bacterial cells, which is accompanied by the degradation of their DNA .
Molecular Mechanism
Dioxidine’s mechanism of action involves causing DNA damage . This heterocycle can cause DNA damage, leading to the development of many molecules with different applications . The formation of the hydroxyl radical during the reduction of the Dioxidine NO group by bacterial reductases is a likely mechanism .
Temporal Effects in Laboratory Settings
It is known that Dioxidine induces the SOS response in bacterial cells, suggesting a time-dependent effect on bacterial viability .
Dosage Effects in Animal Models
When administered internally or parenterally, Dioxidine is highly active in model experimental infections induced by the causative agents of suppurative processes . In experiments on mice and rabbits infected intranasally, intracisternally, or into the brain with Pseudomonas aeruginosa, administration of Dioxidine internally, intravenously, or intradermally in doses of 50-250mg/kg daily resulted in the recovery of most of the treated animals .
Metabolic Pathways
It is known that Dioxidine can cause DNA damage, suggesting its involvement in DNA repair and replication pathways .
Transport and Distribution
Given its broad-spectrum antibacterial activity, it is likely that Dioxidine can penetrate various cell types and tissues to exert its effects .
Subcellular Localization
Given its ability to cause DNA damage, it is likely that Dioxidine interacts with nuclear DNA, suggesting a possible nuclear localization .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIGHQCAQBRSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169525 | |
| Record name | Dioxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-31-8 | |
| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOXYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dioxidine exert its antibacterial effect?
A: Dioxidine primarily targets bacterial DNA. [] It penetrates the bacterial cell wall and membrane, entering the cytoplasm where it interacts with DNA, inhibiting nucleic acid synthesis, particularly DNA synthesis. [] This disruption in DNA replication ultimately leads to bacterial cell death.
Q2: What is the molecular formula and weight of dioxidine?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they refer to its chemical name as 2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide. Based on this, the molecular formula can be deduced as C10H10N2O4, and the molecular weight is 222.20 g/mol.
Q3: Is there any spectroscopic data available for dioxidine?
A: Yes, cryochemically modified dioxidine nanoforms were analyzed using FTIR, UV-Vis, and 1H-NMR spectroscopy. [] These analyses confirmed that the cryochemical modification process did not alter the fundamental chemical structure of the dioxidine molecule.
Q4: How does dioxidine perform under anaerobic conditions?
A: Dioxidine exhibits significantly enhanced antibacterial activity under anaerobic conditions, which mimic the environment found in abscesses and necrotic tissues. [, , , ] This increased activity under low oxygen concentrations makes it particularly suitable for treating such infections.
Q5: Does dioxidine possess any catalytic properties?
A5: The provided research does not indicate any inherent catalytic properties of dioxidine. Its primary mode of action revolves around its antibacterial activity through interaction with bacterial DNA.
Q6: Have there been any computational studies on dioxidine?
A: Yes, density functional theory (DFT) calculations have been employed to model silver cluster complexes with dioxidine. [] These simulations provided insights into the geometric structures and energy interactions between the silver clusters and the dioxidine ligand.
Q7: How do structural modifications of dioxidine affect its activity?
A: While the abstracts don't directly address structural modifications of dioxidine, research on its derivative, quinoxidine, reveals that it is metabolized to dioxidine in vivo. [] This suggests that the N,N′-dioxide moiety plays a crucial role in its activity. Further research is needed to fully understand the impact of structural modifications on dioxidine's activity and selectivity.
Q8: Are there any specific strategies to improve dioxidine's formulation?
A: One study highlights the development of a dioxidine ointment with improved composition. [] While details about the specific formulation strategies are not provided, it emphasizes the relevance of biopharmaceutical studies in optimizing drug formulations for enhanced therapeutic efficacy.
Q9: What is the pharmacokinetic profile of dioxidine?
A: Studies show that dioxidine is detectable in serum and urine after enteral or subcutaneous administration, with peak concentrations observed within the first hour. [, ] Intravenous administration results in rapid distribution, and the time course of serum concentration can be described mathematically. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q10: What is the spectrum of antibacterial activity of dioxidine?
A: Dioxidine demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ] It shows high activity against Enterobacteriaceae and varying degrees of effectiveness against other species like Pseudomonas aeruginosa, Staphylococcus spp., and Enterococcus spp.
Q11: Has dioxidine been tested in animal models of infection?
A: Yes, dioxidine's efficacy has been evaluated in various animal models, including those for corneal wounds, [, ] pyelonephritis, [] staphylococcal encephalomeningitis, [] and Escherichia coli septicemia. [, ] These studies highlight its potential for treating a range of bacterial infections.
Q12: Is there evidence of bacterial resistance to dioxidine?
A: Yes, studies have reported cases of bacterial resistance to dioxidine. [, ] One study identified a variant of Staphylococcus aureus resistant to a high concentration of dioxidine. [] Monitoring and understanding the development of resistance is crucial for its effective use.
Q13: What is known about the toxicity profile of dioxidine?
A: Research indicates that dioxidine's toxicity is dose-dependent, and susceptibility varies among species. [] While long-term parenteral administration in animals has been associated with toxicity, further research is needed to determine safe and effective dosage regimens in humans.
Q14: Are there any specific safety concerns with dioxidine use?
A: While the provided abstracts don't delve into specific safety concerns, one study mentions the importance of strict dose control and injection technique to minimize side effects. [] This underscores the need for careful administration and monitoring during clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


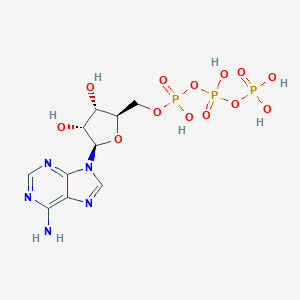
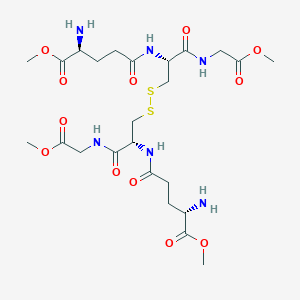
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
